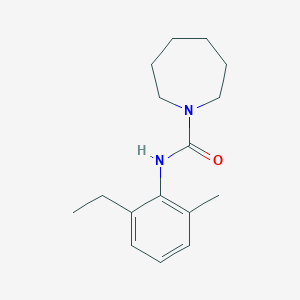
N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide, also known as FM2-176, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. FM2-176 is a pyrrole-based compound that has been shown to have a wide range of biological activities, making it a promising candidate for drug development and research.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the dopamine, serotonin, and acetylcholine systems. N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide has been shown to enhance the release of dopamine and serotonin in the brain, which may contribute to its effects on memory and learning.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In vivo studies have shown that N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide can enhance memory and learning abilities in animal models, suggesting its potential as a cognitive enhancer. N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide has also been shown to have significant effects on the central nervous system, including reducing anxiety and depression-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide in lab experiments include its high potency and selectivity for various biological targets, as well as its ability to cross the blood-brain barrier, making it a promising candidate for studying the mechanisms of action of various neurotransmitters in the brain. However, the limitations of using N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide in lab experiments include its potential toxicity and lack of specificity for certain biological targets, which may limit its usefulness in certain applications.
Future Directions
There are several future directions for research on N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide, including further studies on its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies on the mechanisms of action of N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide in the brain may provide insights into the development of new treatments for cognitive disorders. Finally, studies on the safety and toxicity of N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide may provide important information for its potential use in clinical settings.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide involves several steps, including the reaction of 4-fluoroaniline with ethyl acetoacetate to form 4-fluoro-phenyl-3-oxobutanoate. The resulting product is then treated with hydroxylamine hydrochloride to yield 4-fluoro-phenyl-3-oxobutanohydroxamic acid. The final step involves the reaction of 4-fluoro-phenyl-3-oxobutanohydroxamic acid with methyl isocyanate to form N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide.
Scientific Research Applications
N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide has been shown to have potential applications in various fields of scientific research. In medicinal chemistry, N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide has been shown to have significant effects on the central nervous system, including enhancing memory and learning abilities. In neuroscience, N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide has been studied for its potential as a tool for studying the mechanisms of action of various neurotransmitters.
properties
IUPAC Name |
N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-15-8-2-3-11(15)12(16)14-10-6-4-9(13)5-7-10/h2-8H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFYRKJIWCILKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512020.png)
![N-cyclopentyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7512023.png)
![2-[2-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylacetonitrile](/img/structure/B7512026.png)


![1-[4-(2,3-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512041.png)
![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate](/img/structure/B7512053.png)


![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone](/img/structure/B7512070.png)

![1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512085.png)